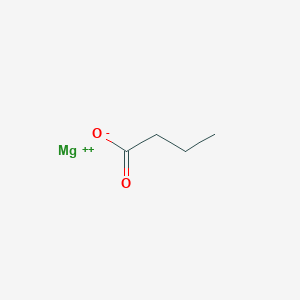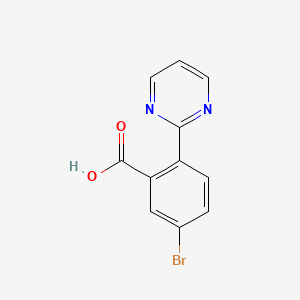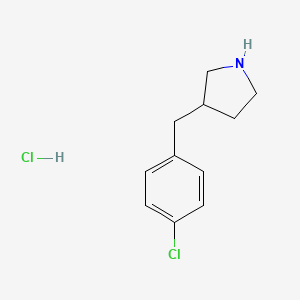
3-(4-Chlorobenzyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorobenzyl)pyrrolidine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound consists of a pyrrolidine ring substituted with a 4-chlorobenzyl group, and it is typically available as a hydrochloride salt. The presence of the chlorobenzyl group imparts specific chemical reactivity and biological activity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The compound is then purified through crystallization or recrystallization techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in solvents like ethanol or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetone.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products Formed
Substitution: Formation of substituted pyrrolidine derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
3-(4-Chlorobenzyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the development of enzyme inhibitors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neuronal signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-(4-Chlorobenzyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
3-(4-Chlorobenzyl)oxypyrrolidine hydrochloride: Similar structure but with an oxygen atom in the pyrrolidine ring, leading to different chemical reactivity and biological activity.
3-(4-Chlorobenzyl)piperidine hydrochloride: Contains a piperidine ring instead of a pyrrolidine ring, which affects its pharmacological properties.
3-(4-Chlorobenzyl)aminopyrrolidine hydrochloride: Substituted with an amino group, leading to different interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15Cl2N |
|---|---|
Molecular Weight |
232.15 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H14ClN.ClH/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10;/h1-4,10,13H,5-8H2;1H |
InChI Key |
PGJPKOIXMSMDAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



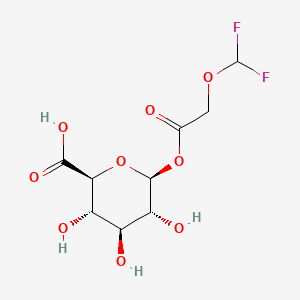
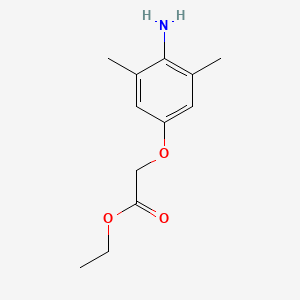
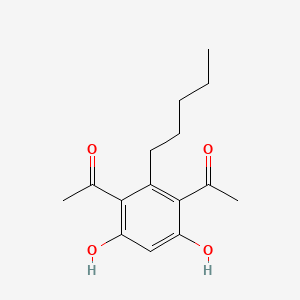
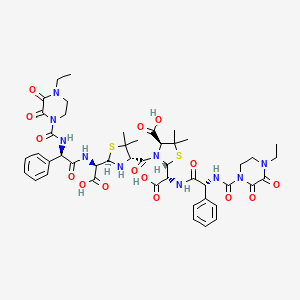
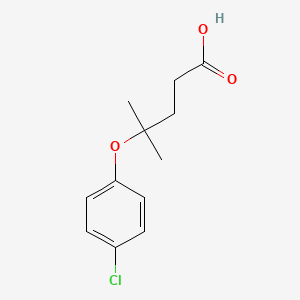
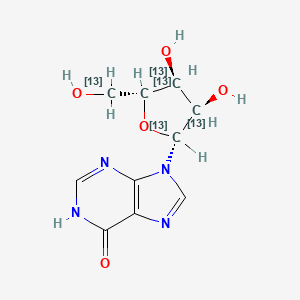
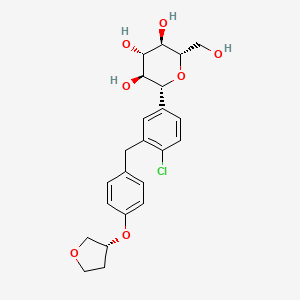
![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)
![3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)
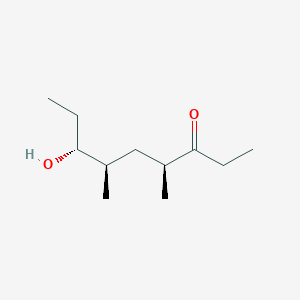
![2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)
